molecular formula C16H13N3OS B3000131 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide CAS No. 2034435-82-8

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide

Cat. No.: B3000131
CAS No.: 2034435-82-8
M. Wt: 295.36
InChI Key: JITSQEUDNNMOIH-UHFFFAOYSA-N
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Description

N-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is a chemical compound of significant interest in medicinal and agricultural chemistry research. Its molecular structure incorporates a nicotinamide (vitamin B3) moiety linked to a hybrid pyridine-thiophene ring system. This design is strategic, as both nicotinamide and thiophene are established bioactive scaffolds. Nicotinamide serves as a precursor to the essential cofactor NAD+ and is a key substrate in the NAD+ salvage pathway . Thiophene, a sulfur-containing heterocycle, is widely researched and appears in several commercialized agrochemicals for its fungicidal properties . The fusion of these subunits makes this compound a promising lead for developing new therapeutic and agrochemical agents. Preliminary research on structurally related N-pyridinylthiophene carboxamides has demonstrated potent and selective activity against challenging cancer types, such as malignant peripheral nerve sheath tumors (MPNSTs) . These related compounds are not direct inhibitors but are metabolically processed by enzymes in the NAD+ salvage pathway, specifically NAMPT and NMNAT1, into active adenine dinucleotide (AD) derivatives . The resulting AD analog can then inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH), ultimately leading to cell death . This unique tumor-activated mechanism positions this class of compounds as promising preclinical candidates for neuronal cancers. Concurrently, the structural framework of N-(thiophen-2-yl)nicotinamide has been extensively explored in agrochemistry, yielding derivatives with exceptional fungicidal activity . For instance, one closely related derivative exhibited remarkable efficacy against cucumber downy mildew, outperforming standard commercial fungicides in both greenhouse and field trials . This highlights the potential of this chemotype for the design and development of novel, effective plant protection agents. This product is intended for research purposes only, such as investigating its mechanism of action, metabolic processing, and potential as a lead compound in oncology or antifungal agent development. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, human consumption, or any other form of personal use.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(13-2-1-5-17-10-13)19-9-12-3-6-18-15(8-12)14-4-7-21-11-14/h1-8,10-11H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITSQEUDNNMOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. This reaction is known for its mild conditions and high efficiency .

  • Step 1: Synthesis of 2-(thiophen-3-yl)pyridine

      Reagents: 3-bromothiophene, 2-pyridylboronic acid

      Conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature around 80-100°C

      Reaction: 3-bromothiophene reacts with 2-pyridylboronic acid in the presence of a palladium catalyst to form 2-(thiophen-3-yl)pyridine.

  • Step 2: Formation of this compound

      Reagents: 2-(thiophen-3-yl)pyridine, nicotinoyl chloride

      Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature around 0-25°C

      Reaction: 2-(thiophen-3-yl)pyridine reacts with nicotinoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The nicotinamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted nicotinamide derivatives.

Scientific Research Applications

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's applications are highlighted through its structural components, suggesting roles in medicinal chemistry, oncology, and neurology.

Core Structural and Functional Context

  • Molecular Composition The compound combines amide functionalities with thiophene and pyridine structures.
  • Key Components It consists of an acetamido group on a benzamide backbone, linked with a thiophene-pyridine moiety via a methylene bridge.

Potential Applications

  • Medicinal Chemistry The presence of multiple functional groups indicates its use in the creation of pharmaceuticals that target different biological pathways.
  • Biological Activities Similar compounds have demonstrated significant biological activities, especially in neurology and oncology.
  • Histone Deacetylase Inhibitor It may act as an inhibitor of histone deacetylases, which are important in gene regulation and cancer biology.

Synthesis

  • The synthesis of 4-acetamido-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves multiple steps.

Structural Similarity

  • Several compounds share structural similarities with 4-acetamido-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide .

Table of structurally similar compounds

Compound NameStructure FeaturesUnique Aspects
SulfanilamideSimple sulfonamide structureWidely used antibiotic
NicotinamidePyridine derivativeEssential for metabolic processes
Thiophene-2-carboxylic acidContains thiophene ringUsed in organic synthesis

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The thiophene and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Decomposition Temp. (°C) Biological Activity (if reported)
This compound C17H14N3OS 316.38 Thiophen-3-yl, pyridin-4-yl, nicotinamide Not reported Antifungal (inferred)
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide C21H17FN4O3 392.39 Fluoroindolinone, isoxazole, pyridin-4-yl Not reported Activity value: 5.797
N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide C11H14IN3O2 371.16 Iodo, hydroxy, pivalamide Not reported Not reported
N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide C17H19N3O2S 329.40 Tetrahydrothiophen, pyridin-4-yl Not reported Not reported
Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate C17H12ClN4O3S 387.03 Chloro, cyano, methyl, ethyl ester >175 Antifungal

Key Observations:

  • Substituent Diversity : The target compound’s thiophen-3-yl group distinguishes it from analogues with isoxazole (e.g., ) or tetrahydrothiophen (e.g., ) substituents.
  • The target compound’s antifungal activity is inferred from structurally related N-(thiophen-2-yl)nicotinamide derivatives in .

Functional Analogues

Table 2: Functional Comparison with Nicotinamide Derivatives

Compound Name Target/Application Mechanism/Interaction Reference
This compound Antifungal (hypothetical) Aromatic stacking, hydrogen bonding
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Enzyme inhibition N—H⋯N, C—H⋯O hydrogen bonds; π–π stacking
N-(thiophen-2-yl)nicotinamide derivatives Fungicidal activity Disruption of fungal membrane integrity

Key Observations:

  • Binding Interactions: The thiazolidinone derivative () employs π–π stacking (centroid distance = 3.794 Å) and hydrogen bonding for stability, a feature likely shared by the target compound due to its aromatic pyridine-thiophene system .
  • Antifungal Activity : highlights N-(thiophen-2-yl)nicotinamide derivatives as potent fungicides, suggesting the thiophene ring’s position (3-yl vs. 2-yl) may modulate efficacy .

Biological Activity

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, a pyridine ring, and a nicotinamide moiety. Its molecular formula is C17H15N3O2SC_{17}H_{15}N_3O_2S with a molecular weight of approximately 295.4 g/mol. The unique combination of these rings contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
  • Receptor Binding : Its structure allows for binding to various receptors, which could modulate cellular responses.
  • DNA/RNA Interaction : There is potential for interaction with nucleic acids, influencing gene expression and cellular function.

Antimicrobial Properties

Research indicates that derivatives of nicotinamide compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, suggesting that this compound could possess similar properties.

Anti-inflammatory Effects

The compound's ability to inhibit certain inflammatory pathways has been explored. It may modulate the activity of enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response.

Anticancer Potential

Nicotinamide derivatives have been investigated for their anticancer properties. The ability of this compound to interfere with cancer cell proliferation and induce apoptosis has been suggested in preliminary studies.

Case Studies

  • Fungicidal Activity : A related study on N-(thiophen-2-yl)nicotinamide derivatives demonstrated significant fungicidal activity, with certain compounds showing an EC50 value as low as 1.96 mg/L against specific fungal strains. This suggests that this compound may also exhibit similar antifungal properties due to structural similarities .
  • In Vivo Studies : Animal model studies have indicated that compounds with similar structures can significantly reduce tumor growth and improve survival rates when administered in therapeutic doses . These findings support the potential application of this compound in oncology.

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
N-(thiophen-2-yl)nicotinamideC₁₇H₁₅N₃O₂SAntifungal (EC50 = 1.96 mg/L)
N-(pyridin-2-yl)nicotinamideC₁₇H₁₅N₃O₂Antimicrobial effects observed
N-(pyridin-3-yloxy)phenyl derivativesC₁₉H₁₈N₄O₂Potential anticancer activity

Q & A

Q. What are the optimal synthetic routes for N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 2-(thiophen-3-yl)pyridine-4-carbaldehyde with nicotinamide derivatives using reductive amination (e.g., NaBH4_4 or NaBH3_3CN). Purification typically involves column chromatography (silica gel, eluting with dichloromethane/methanol gradients) or recrystallization. Characterization requires 1^1H/13^13C NMR, HPLC (≥95% purity), and high-resolution mass spectrometry (HRMS) .

Q. How can the structural conformation of this compound be validated?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming 3D structure. If crystals are unavailable, computational modeling (DFT or molecular mechanics) paired with spectroscopic data (e.g., NOESY for spatial proton proximity) can infer conformation. For example, disordered thiazolidine rings in analogous nicotinamide-thiazolidinone hybrids were resolved via crystallography .

Advanced Research Questions

Q. What strategies resolve contradictions in substituent effects on biological activity?

  • Methodological Answer : Contradictions arise from varying substituent positions (e.g., thiophene vs. pyridine substitutions). Systematic SAR studies are critical:
  • Step 1 : Synthesize analogs with controlled modifications (e.g., thiophen-3-yl → thiophen-2-yl or pyridin-4-yl → pyridin-3-yl).
  • Step 2 : Compare bioactivity (e.g., IC50_{50} in enzyme inhibition assays) and physicochemical properties (logP, solubility).
  • Example : Replacing a phenyl group with a trifluoromethyl group in similar benzamides enhanced metabolic stability .

Q. How can researchers evaluate interactions with metabolic enzymes like CYP3A4?

  • Methodological Answer : Use in vitro assays:
  • CYP3A4 Inhibition : Incubate the compound with human liver microsomes and a CYP3A4-specific probe (e.g., midazolam). Measure metabolite formation via LC-MS/MS .
  • Computational Docking : Predict binding modes using crystal structures (e.g., PDB ID 8EWS) to identify key residues (e.g., heme coordination or hydrophobic pockets) .

Q. What in vitro models are suitable for assessing neuroprotective or anticancer potential?

  • Methodological Answer :
  • Neuroprotection : Primary neuronal cultures exposed to oxidative stress (H2_2O2_2 or glutamate). Measure viability (MTT assay) and apoptosis markers (caspase-3/7 activity) .
  • Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using proliferation assays (BrdU incorporation). Compare to angiogenesis inhibitors like N-[4-(1-cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Answer :
  • Formulation : Use co-solvents (DMSO ≤0.1%) or surfactants (e.g., Tween-80).
  • Structural Modification : Introduce hydrophilic groups (e.g., -OH, -NH2_2) or reduce logP via fluorination .

Q. What computational tools predict off-target interactions?

  • Answer :
  • SwissTargetPrediction or PharmMapper for target profiling.
  • Molecular Dynamics (MD) Simulations : Assess binding stability to unintended targets (e.g., kinases or GPCRs) .

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